Methyl 2-(3-mercaptophenyl)acetate is an organic compound with the molecular formula and a molecular weight of 182.24 g/mol. This compound is classified as an ester, specifically a methyl ester of 2-(3-mercaptophenyl)acetic acid. It is notable for its role as a reactant in the development of selective inhibitors of cytochrome P450 CYP26A1, an enzyme involved in retinoic acid metabolism, and serves as a synthetic intermediate for anti-inflammatory agents .
The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid catalyst and conducted under reflux conditions to ensure complete conversion to the ester.
Methyl 2-(3-mercaptophenyl)acetate features a thiol group (-SH) attached to a phenyl ring, which is further connected to an acetate group. The structural representation includes:
COC(=O)CC1=CC(=CC=C1)S
Property | Value |
---|---|
Molecular Formula | C9H10O2S |
Molecular Weight | 182.24 g/mol |
CAS Number | 133806-71-0 |
Melting Point | Not specified |
Methyl 2-(3-mercaptophenyl)acetate can undergo several chemical reactions:
Methyl 2-(3-mercaptophenyl)acetate primarily acts as an inhibitor of cytochrome P450 CYP26A1. This enzyme is crucial for hydroxylating retinoic acid, which regulates various biological processes such as cell differentiation and proliferation. By inhibiting this enzyme, Methyl 2-(3-mercaptophenyl)acetate can modulate retinoic acid levels, potentially influencing developmental pathways and therapeutic responses in inflammatory conditions.
Methyl 2-(3-mercaptophenyl)acetate is a liquid at room temperature with specific physical characteristics that are essential for its application in chemical synthesis and biological studies.
The compound exhibits typical reactivity associated with esters and thiols, making it versatile for various chemical transformations.
Methyl 2-(3-mercaptophenyl)acetate has several scientific applications:
Spiro-flavonoids are classified by their core bicyclic benzopyranone system annulated with a carbocyclic ring via a spiro carbon. The chroman-4-one scaffold consists of a benzene ring fused to a 4-oxopyran ring, while the spiro-connected cyclohexane introduces chiral complexity. Key structural variations include:
Core Structure | Spiro Ring Size | Representative Derivatives | Biological Relevance |
---|---|---|---|
Spiro[chroman-2,1'-cyclopentan]-4-one | 5-membered | 6-Azido-5-methoxy derivatives | DNA intercalation agents [2] |
Spiro[chroman-2,1'-cyclohexan]-4-one | 6-membered | 5,7-Dimethoxy, 7-hydroxy variants | EGFR/HER2 inhibition [1] |
Spiro[chroman-2,1'-cycloheptan]-4-one | 7-membered | Triazole-conjugated analogs | HSA-binding probes [2] |
These scaffolds exhibit enhanced rigidity compared to linear flavonoids, limiting rotational freedom and reducing entropic penalties during target binding. The 5,7-dimethoxy substitution in the title compound further modulates electron density, increasing nucleophilicity at the carbonyl oxygen and C3 position [1] [5].
This derivative belongs to the 6′-membered spirocycloalkylchromanone subclass, distinguished by:
The 5,7-dimethoxy configuration is significant for electronic delocalization. Para-positioned methoxy groups at C5/C7 create an electron-rich aromatic ring, facilitating charge transfer interactions with biological targets. This contrasts with unsubstituted analogs like 7-hydroxyspiro[chroman-2,1'-cyclohexan]-4-one (CAS: CDS025371), where phenol acidity (pKa ~10) enables ionic binding but reduces membrane permeability [3] [5].
The compound’s IUPAC name specifies its spiro connectivity: the chroman-2,1' linkage denotes fusion between chroman C2 and cyclohexan C1'. Its systematic numbering locates the ketone at chroman C4 and methoxy groups at C5/C7, as verified by spectroscopic assignment in related analogs [3].
Spirochromanone chemistry emerged from early synthetic efforts to mimic flavonoid bioactivity while overcoming pharmacokinetic limitations. Key developments include:
2020s: Structure–activity studies identified 5,7-dialkoxy substitutions as critical for kinase inhibition, exemplified by EGFR/HER2 inhibitory spirochromanes (IC50 = 0.077–0.210 μM) [1].
Table 2: Key Research Milestones in Spirochromanone Development
Timeframe | Innovation | Impact |
---|---|---|
1978 | Kabbe condensation protocol | Enabled scalable synthesis of spirocyclic chromanones |
2010s | CuAAC-derived triazole-spirochromanones | Improved DNA binding (Kb = 104–105 M−1) and cellular uptake [2] |
2023 | EGFR-targeted spirochromanes (5a,5b,5g) | Demonstrated submicromolar enzyme inhibition and apoptosis induction [1] |
Recent work focuses on rational drug design leveraging the spirochromanone core for targeted oncology applications. Molecular docking of analog 5g revealed hydrogen bonding between the chromanone carbonyl and EGFR/Met769, with van der Waals contacts from the spirocyclohexane [1].
The 5,7-dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one scaffold holds promise for multiple therapeutic applications:
Nucleic Acid/Protein Targeting: The scaffold’s planar chromanone moiety intercalates DNA bases, while the spiro ring occupies minor grooves. Triazole hybrids show strong HSA binding (Ksv > 104 M−1) via Sudlow’s Site I, improving plasma stability [2].
Table 3: Documented Pharmacological Targets of Spirochromanone Analogs
Target Class | Specific Targets | Mechanistic Insights | Potency Range |
---|---|---|---|
Receptor Tyrosine Kinases | EGFR, HER2 | Competitive ATP inhibition, S-phase arrest | IC50 = 0.077–0.210 μM [1] |
DNA Topology | Double-stranded DNA | Intercalation, groove binding | Kb = 1.2–6.5 × 104 M−1 [2] |
Serum Transporters | Human Serum Albumin (HSA) | Hydrophobic pocket binding (Site I), static quenching | Ksv = 1.8–4.9 × 104 M−1 [2] |
The pro-apoptotic mechanism involves mitochondrial depolarization and caspase-3 activation without necrosis, as confirmed in spirochromane-treated PC3 and MCF-7 cells [1]. This positions 5,7-dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one as a versatile scaffold for targeted cancer therapy development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1